molecular formula C9H15BrO4 B14439152 Propanedioic acid, (bromomethyl)methyl-, diethyl ester CAS No. 75511-41-0

Propanedioic acid, (bromomethyl)methyl-, diethyl ester

Cat. No.: B14439152
CAS No.: 75511-41-0
M. Wt: 267.12 g/mol
InChI Key: CJPGEZMFLBABIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (bromomethyl)methyl-, diethyl ester can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction proceeds via the formation of an enolate intermediate, which then reacts with the bromine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (bromomethyl)methyl-, diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, (bromomethyl)methyl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (bromomethyl)methyl-, diethyl ester involves the formation of reactive intermediates such as enolates and carbocations. These intermediates can undergo various reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in similar synthetic applications.

    Diethyl 2-bromo-2-methylmalonate: Another brominated derivative of malonic acid with similar reactivity.

    Diethyl methylbromomalonate: A compound with similar structure and reactivity.

Uniqueness

Propanedioic acid, (bromomethyl)methyl-, diethyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

75511-41-0

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

diethyl 2-(bromomethyl)-2-methylpropanedioate

InChI

InChI=1S/C9H15BrO4/c1-4-13-7(11)9(3,6-10)8(12)14-5-2/h4-6H2,1-3H3

InChI Key

CJPGEZMFLBABIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CBr)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.